molecular formula C3H5LiO3 B1593183 Lithium D-(-)-lactate CAS No. 27848-81-3

Lithium D-(-)-lactate

Cat. No. B1593183
CAS RN: 27848-81-3
M. Wt: 96 g/mol
InChI Key: GKQWYZBANWAFMQ-HSHFZTNMSA-M
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Description

Lithium is a soft, white, lustrous metal and it is the lightest of all solid elements . It is used in various applications, including the production of batteries . Lithium compounds, also known as lithium salts, are used as psychiatric medication, primarily for bipolar disorder and for major depressive disorder .


Molecular Structure Analysis

The molecular structure of lithium compounds can vary depending on the specific compound . For example, lithium D-isoascorbate monohydrate has been found to have a monoclinic (C2/m) structure .


Chemical Reactions Analysis

Lithium-ion batteries undergo complex internal processes during their charge and discharge cycles . These processes involve the movement of lithium ions from the anode to the cathode during discharge, and the reverse during charging .

Scientific Research Applications

Neuroprotective and Neurotrophic Effects

Lithium has been shown to exhibit neuroprotective and neurotrophic effects, which are crucial for its therapeutic action in mood disorders and potential applications in neurodegenerative diseases. For example, lithium increases the levels of the major neuroprotective protein bcl-2 in the human brain, suggesting its role in enhancing neuronal viability and function (Moore et al., 2000). These findings are supported by evidence that lithium administration at therapeutic doses increases brain N-acetyl-aspartate concentration, an indicator of neuronal health and function.

Modulation of Signaling Pathways

Lithium's impact extends to the modulation of critical signaling pathways involved in cell fate determination and neuroplasticity. For instance, it inhibits glycogen synthase kinase-3 beta (GSK-3β), a key player in the Wnt/β-catenin signaling pathway, which regulates many aspects of cell biology from growth to differentiation (Klein & Melton, 1996). This inhibition is believed to underlie many of lithium's developmental and therapeutic effects, offering a potential mechanism for its application in treating neurodegenerative disorders like Alzheimer's disease.

Cellular and Molecular Mechanisms

Lithium influences various cellular and molecular mechanisms beyond the nervous system. Research demonstrates its role in extending longevity in Caenorhabditis elegans by altering gene expression related to nucleosome-associated functions, suggesting lithium regulates survival through modulating histone methylation and chromatin structure (McColl et al., 2008). Such effects indicate lithium's potential in research applications focused on aging and chromatin dynamics.

Metabolic Profiling

Lithium's effects on metabolism have been profiled using NMR-based metabonomics, providing insights into its impact on kidney and urine metabolites in models of lithium-induced nephrogenic diabetes insipidus. These studies reveal changes in levels of metabolites indicating renal cell stress or injury, which are essential for understanding lithium's side effects and guiding its safer use (Hwang et al., 2010).

Safety And Hazards

Lithium batteries are generally safe but can present a fire and/or explosion hazard if not handled properly or if they are damaged .

Future Directions

The demand for lithium is expected to grow due to its use in batteries for electric vehicles and energy storage systems . Research is ongoing to improve the safety and performance of lithium-ion batteries .

properties

IUPAC Name

lithium;(2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWYZBANWAFMQ-HSHFZTNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[C@H](C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium D-(-)-lactate

CAS RN

27848-81-3
Record name Lithium D-(-)-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium D-(-)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
ML Buszko, ER Andrew - Solid State Nuclear Magnetic Resonance, 1992 - Elsevier
Polycrystalline d-lactic acid lithium salt [(R)-2-hydroxypropanoic acid lithium salt, lithium d-lactate] has been investigated by pulsed proton magnetic resonance methods between 77 …
Number of citations: 4 www.sciencedirect.com
JP Talasniemi, S Pennanen, H Savolainen… - Clinical …, 2008 - Elsevier
… Positive control was prepared by diluting knowing concentrations of aqueous lithium d-lactate solution (10 mM) with deproteinized plasma or urine. In each batch was also included a …
Number of citations: 110 www.sciencedirect.com
FH Gleason, RA Nolan, AC Wilson, R Emerson - Science, 1966 - science.org
A lactate dehydrogenase, specific for nicotinamide-adenine dinucleotide and D(—)-lactate, has been detected in extracts from two fungi of the order Leptomitales (Oomycetes). Several …
Number of citations: 36 www.science.org
S Ohmori, Y Nose, H Ogawa, K Tsuyama… - … of Chromatography B …, 1991 - Elsevier
… 2a shows the elution profile obtained when lithium D-lactate solution (5 nmol) was dehydrogenated by D-LDH, and the pyruvate formed was converted into HDMQ, which was extracted …
Number of citations: 33 www.sciencedirect.com
SA Short, HR Kaback, LD Kohn - Proceedings of the …, 1974 - National Acad Sciences
… Oxygen uptake in the presence of 20 mM lithium Dlactate was also determined as … ceased, and addition of 20 mM lithium D-lactate produced no further absorbance change. The …
Number of citations: 62 www.pnas.org
H Taguchi, T Ohta - Journal of Biological Chemistry, 1991 - ASBMB
… mM lithium D-lactate (Sigma). The activity for the reduction of 2ketocarboxylic acid was analyzed in 50 mM sodium MOPS’ buffer containing 0.12 mM NADH, pH 7.0, at 30 “C using …
Number of citations: 206 www.jbc.org
T Iino, T Uchimura, K Komagata - The Journal of General and …, 2003 - jstage.jst.go.jp
… from L- or D-Iactic acid to pyruvic acid was determined as follows: The electrophoresed gel was incubated in a reaction mixture containing 50mg of lithium L-Iactate or lithium D-lactate, …
Number of citations: 14 www.jstage.jst.go.jp
E Santos, HF Kung, IG Young, HR Kaback - Biochemistry, 1982 - ACS Publications
… Lines D and E are standards (400 Mg of sodium pyruvate and 50 Mg of lithium D-lactate, respectively). Line A corresponds to an incubation with 15 Mg of pslac DNA. Lines B and C …
Number of citations: 27 pubs.acs.org
S Akagi, S Ohmori - Amino Acids, 2004 - Springer
Carbon sources for D-lactate and enzyme activities related to D-lactate formation were investigated using cell-free homogenates of Octopus vulgaris tentacle tissue. The results are as …
Number of citations: 16 link.springer.com
AS Gordon, FJ Lombardi… - Proceedings of the …, 1972 - National Acad Sciences
… tained (in a total volume of 1.0 ml) 0.2-ml aliquots from each Sephadex fraction, 0.7 ml of 2% Brij 36-T, 0.1 ml of 0.01% dichlorophenolindophenol, and 0.02 ml of 1.0 M lithium D-lactate. …
Number of citations: 42 www.pnas.org

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